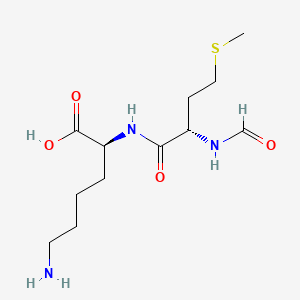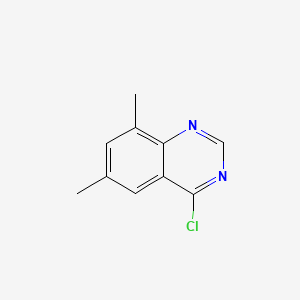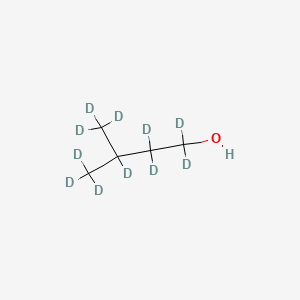
3-Methyl-1-butyl-D11 alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-butyl-D11 alcohol: is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. The molecular formula for this compound is C₅HD₁₁O . It is a stable isotope-labeled analog of 3-methyl-1-butanol, also known as isoamyl alcohol. This compound is often used in scientific research for various applications, including as a reference material in analytical chemistry and as a tracer in metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-Methyl-1-butyl-D11 alcohol typically involves the deuteration of 3-methyl-1-butanol. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions generally involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the alcohol molecule .
Industrial Production Methods: Industrial production of deuterium-labeled compounds like this compound often involves the use of deuterated reagents and solvents. The process may include multiple steps of purification and verification to ensure the high isotopic purity of the final product. The production is typically carried out in specialized facilities equipped to handle deuterium gas and other deuterated chemicals .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1-butyl-D11 alcohol undergoes similar chemical reactions as its non-deuterated counterpart, 3-methyl-1-butanol. These reactions include:
Substitution: The hydroxyl group can be substituted with halogens to form alkyl halides using reagents like hydrogen halides (HCl, HBr, HI).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Hydrogen halides (HCl, HBr, HI)
Major Products Formed:
Oxidation: 3-Methylbutanal, 3-Methylbutanoic acid
Reduction: 3-Methylbutane
Substitution: 3-Methylbutyl chloride, 3-Methylbutyl bromide, 3-Methylbutyl iodide
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-butyl-D11 alcohol has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a reference material for the calibration of analytical instruments such as mass spectrometers and nuclear magnetic resonance (NMR) spectrometers.
Metabolic Studies: The compound is used as a tracer to study metabolic pathways and the fate of 3-methyl-1-butanol in biological systems.
Environmental Science: It is employed in studies related to the environmental fate and transport of alcohols and their degradation products.
Pharmaceutical Research: The compound is used in the development and testing of new drugs, particularly in studies involving the metabolism and pharmacokinetics of alcohols.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-butyl-D11 alcohol is similar to that of 3-methyl-1-butanol. It primarily involves the interaction with enzymes that metabolize alcohols, such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). These enzymes catalyze the oxidation of the alcohol to the corresponding aldehyde and further to the carboxylic acid . The deuterium atoms in the labeled compound can affect the reaction kinetics, providing valuable information about the enzyme mechanisms and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-1-butanol (Isoamyl alcohol)
- 3-Methyl-1-butyl-d4 alcohol
- 3-Methyl-1-butyl-1,1-d2 alcohol
Comparison: 3-Methyl-1-butyl-D11 alcohol is unique due to its high degree of deuterium labeling, which makes it particularly useful in studies requiring precise isotopic tracing. Compared to its non-deuterated counterpart, 3-methyl-1-butanol, the deuterium-labeled version provides enhanced sensitivity and specificity in analytical applications . Additionally, the presence of deuterium atoms can influence the physical and chemical properties of the compound, such as its boiling point and reaction kinetics .
Eigenschaften
IUPAC Name |
1,1,2,2,3,4,4,4-octadeuterio-3-(trideuteriomethyl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTQWCKDNZKARW-KUXNVAAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
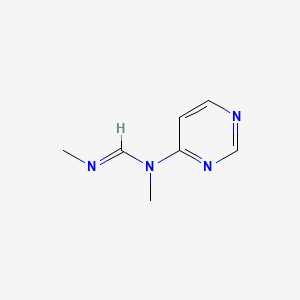
![8-Azabicyclo[3.2.1]octa-1,3,5(8)-triene,3-methoxy-(9CI)](/img/new.no-structure.jpg)
![4-Oxa-1,8-diazabicyclo[5.3.1]undecane](/img/structure/B575872.png)
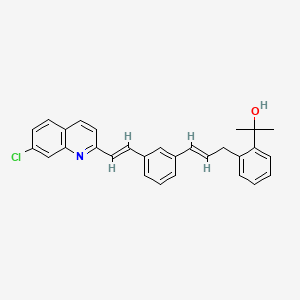
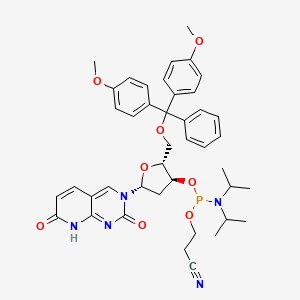
![2-[[2-chloro-4-[3-chloro-4-[[1-(5-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(5-chloro-2-methylphenyl)-3-oxobutanamide](/img/structure/B575877.png)

